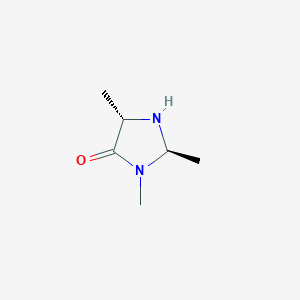
2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid
Übersicht
Beschreibung
2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid, also known as ATPT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ATPT belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in the treatment of various inflammatory diseases.
Wirkmechanismus
Target of Action
The primary targets of 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid are currently unknown. This compound contains a 2-thienyl group , which is a common moiety in many bioactive compounds, suggesting potential interactions with various biological targets.
Mode of Action
The presence of the 2-thienyl group suggests that it may interact with its targets through pi-pi stacking, a common interaction in drug-target binding.
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways .
Pharmacokinetics
It’s worth noting that compounds containing boronic acids and their esters, which are structurally similar to this compound, are only marginally stable in water . This could potentially affect the bioavailability of 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid. For instance, the pH strongly influences the rate of hydrolysis of compounds containing boronic acids and their esters . Therefore, the physiological environment could potentially affect the stability and efficacy of 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid in lab experiments is its specificity for COX-2 enzymes, which allows for targeted inhibition of inflammation. Additionally, 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid has been found to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one of the limitations of using 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid. One direction is to further investigate its potential in the treatment of cancer, as it has shown promising results in inhibiting the growth of cancer cells. Another direction is to investigate its potential in the treatment of Alzheimer's disease, as it has been found to have neuroprotective properties. Additionally, future research could focus on developing more efficient synthesis methods for 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid and improving its solubility in water.
Wissenschaftliche Forschungsanwendungen
2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has shown potential in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid has also been studied for its potential in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid has been studied for its potential in the treatment of Alzheimer's disease, as it has been found to have neuroprotective properties.
Eigenschaften
IUPAC Name |
(Z)-2-acetamido-3-thiophen-2-ylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-6(11)10-8(9(12)13)5-7-3-2-4-14-7/h2-5H,1H3,(H,10,11)(H,12,13)/b8-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYLBBHMKLRLOF-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=CS1)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Cyclopropyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B3286893.png)

![4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzohydrazide](/img/structure/B3286899.png)

![4-[Hydroxy(phenyl)methyl]phenol](/img/structure/B3286914.png)
![3-Benzyl-3-azabicyclo[3.2.1]octan-6-one](/img/structure/B3286936.png)






![2-Benzyl-4-chloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3286993.png)